Sodium isooctyl phthalate Sodium isooctyl phthalate
Brand Name: Vulcanchem
CAS No.: 94248-71-2
VCID: VC16971367
InChI: InChI=1S/C16H22O4.Na/c1-12(2)8-4-3-7-11-20-16(19)14-10-6-5-9-13(14)15(17)18;/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,18);/q;+1/p-1
SMILES:
Molecular Formula: C16H21NaO4
Molecular Weight: 300.32 g/mol

Sodium isooctyl phthalate

CAS No.: 94248-71-2

Cat. No.: VC16971367

Molecular Formula: C16H21NaO4

Molecular Weight: 300.32 g/mol

* For research use only. Not for human or veterinary use.

Sodium isooctyl phthalate - 94248-71-2

Specification

CAS No. 94248-71-2
Molecular Formula C16H21NaO4
Molecular Weight 300.32 g/mol
IUPAC Name sodium;2-(6-methylheptoxycarbonyl)benzoate
Standard InChI InChI=1S/C16H22O4.Na/c1-12(2)8-4-3-7-11-20-16(19)14-10-6-5-9-13(14)15(17)18;/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,18);/q;+1/p-1
Standard InChI Key FBHDGNOSRSDXNN-UHFFFAOYSA-M
Canonical SMILES CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Sodium isooctyl phthalate (CASRN: 93762-14-2) is the sodium salt of isooctyl phthalate, characterized by the substitution of one carboxylic acid group in phthalic acid with an isooctyl ester and the other with a sodium ion. The molecular formula is inferred as C16H21NaO4\text{C}_{16}\text{H}_{21}\text{NaO}_4, with a theoretical molecular weight of 300.33 g/mol. This contrasts with its shorter-chain analog, sodium isobutyl phthalate (PubChem CID: 23662570), which has a molecular formula of C12H13NaO4\text{C}_{12}\text{H}_{13}\text{NaO}_4 and a molecular weight of 244.22 g/mol . The "isooctyl" designation refers to a branched 8-carbon alkyl group (2-ethylhexyl), which enhances the compound's lipophilicity compared to linear alkyl variants.

Structural Elucidation

The compound’s structure comprises a phthalate backbone with ester and carboxylate functional groups (Figure 1). The sodium ion stabilizes the deprotonated carboxylate group, increasing water solubility relative to neutral phthalate diesters. This property makes sodium isooctyl phthalate suitable for applications requiring partial aqueous compatibility, such as in liquid chromatographic analyses .

Synthesis and Industrial Applications

Production Methods

Sodium isooctyl phthalate is synthesized via the partial esterification of phthalic anhydride with isooctyl alcohol, followed by neutralization with sodium hydroxide. The reaction proceeds as:

Phthalic anhydride+Isooctyl alcoholIsooctyl phthalic acidNaOHSodium isooctyl phthalate\text{Phthalic anhydride} + \text{Isooctyl alcohol} \rightarrow \text{Isooctyl phthalic acid} \xrightarrow{\text{NaOH}} \text{Sodium isooctyl phthalate}

This method mirrors the synthesis of other monoester phthalate salts, where controlled stoichiometry ensures preferential formation of the monoester over the diester .

Analytical Detection and Quantification

Chromatographic Methods

Reverse-phase HPLC is the primary technique for analyzing sodium isooctyl phthalate. Key parameters include:

ParameterSpecification
ColumnNewcrom R1 (3 µm particles for UPLC)
Mobile PhaseAcetonitrile/water with 0.1% H₃PO₄
DetectionUV-Vis or mass spectrometry
Retention Time8–12 minutes (method-dependent)
ApplicationsPharmacokinetics, impurity isolation

This method achieves baseline separation from related phthalates, enabling precise quantification in complex matrices . Gas chromatography-mass spectrometry (GC-MS) is also employed for phthalate analysis, though it requires derivatization for ionic species like sodium salts .

Challenges in Detection

Phthalate leaching from medical devices into intravenous fluids highlights the importance of sensitive detection. For example, DEHP (diethylhexyl phthalate) migrates into lipid emulsions at concentrations up to 458 ng/L, underscoring the need for rigorous quality control . Sodium isooctyl phthalate’s higher water solubility may reduce leaching risks compared to hydrophobic diesters, but empirical data are lacking.

Toxicological and Environmental Considerations

Acute and Chronic Toxicity

Data specific to sodium isooctyl phthalate are unavailable, but related compounds provide insights:

  • DnOP: Oral LD₅₀ in rats is 53,700 mg/kg, indicating low acute toxicity. Chronic exposure at 350 mg/kg/day causes hepatic vacuolization and thyroid ultrastructural changes .

  • DEHP: Classified as an endocrine disruptor, affecting reproductive and developmental systems at low doses .

The sodium salt’s ionic nature may alter bioavailability, potentially reducing tissue accumulation compared to neutral diesters.

Regulatory Status

The European Union restricts DnOP, DINP, and DIDP in toys and childcare articles at concentrations ≤0.1% . Sodium isooctyl phthalate’s use in medical or consumer products would likely fall under similar regulations, though explicit guidelines are absent.

Future Directions and Research Gaps

  • Toxicity Profiling: In vivo studies are needed to assess endocrine disruption potential and dose-response relationships.

  • Environmental Persistence: Investigate biodegradation pathways in aquatic systems.

  • Analytical Optimization: Develop rapid LC-MS/MS protocols for high-throughput screening.

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